Ethylene Terephthalate Cyclic Pentamer
Description
Properties
Molecular Formula |
C50H40O20 |
|---|---|
Molecular Weight |
960.8 g/mol |
IUPAC Name |
3,6,13,16,23,26,33,36,43,46-decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-1(51),8,10,18,20,28(56),29,31(55),38(54),39,41(53),48(52),49,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone |
InChI |
InChI=1S/C50H40O20/c51-41-31-1-2-32(4-3-31)42(52)62-23-24-64-44(54)34-9-11-36(12-10-34)46(56)66-27-28-68-48(58)38-17-19-40(20-18-38)50(60)70-30-29-69-49(59)39-15-13-37(14-16-39)47(57)67-26-25-65-45(55)35-7-5-33(6-8-35)43(53)63-22-21-61-41/h1-20H,21-30H2 |
InChI Key |
LVWYQUGWJKUBQW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)OCCOC(=O)C5=CC=C(C=C5)C(=O)OCCOC(=O)C6=CC=C(C=C6)C(=O)O1 |
Origin of Product |
United States |
Mechanistic Pathways and Kinetics of Ethylene Terephthalate Cyclic Pentamer Formation
Formation during Poly(ethylene terephthalate) Synthesis
During the polycondensation stage of PET production, which occurs in the melt phase at high temperatures and under vacuum, a dynamic equilibrium exists between the growing linear polymer chains and various low molecular weight species. The ethylene (B1197577) terephthalate (B1205515) cyclic pentamer is one of several cyclic oligomers that are unavoidably formed under these conditions.
The primary mechanism for the formation of the cyclic pentamer is intramolecular transesterification, often referred to as a "backbiting" reaction. In this process, a terminal functional group of a linear polymer chain attacks an ester linkage within the same chain.
There are three potential cyclization routes: alcoholysis, acidolysis, and ester-interchange. researchgate.net However, studies comparing these pathways have concluded that alcoholysis is the most feasible and predominant route. researchgate.net This reaction involves the terminal hydroxyl group of a linear PET chain segment attacking an ester bond further along its own backbone. When this attack occurs at the fifth ester linkage from the end, the reaction yields an ethylene terephthalate cyclic pentamer and a shorter polymer chain. The propensity for this reaction is governed by thermodynamic and kinetic factors, including the probability of the chain end achieving a conformation that allows for the ring-closing reaction to occur. researchgate.net
The polycondensation reaction of PET is facilitated by catalysts, which also inevitably catalyze the side reactions that lead to cyclic oligomer formation. The choice of catalyst can therefore influence the yield and distribution of these cyclic byproducts. The most common catalysts used in industrial PET production are compounds based on antimony (Sb) and titanium (Ti).
Research indicates that titanium-based catalysts tend to form fewer byproducts, including cyclic oligomers, compared to conventional antimony-based systems during high-temperature melt processing. mdpi.com While both catalyst types are effective for polymerization, their differing activities can shift the balance between intermolecular chain-building reactions and intramolecular cyclization reactions. Antimony catalysts, often used at higher concentrations (150-300 ppm), may promote more side reactions, whereas high-activity titanium catalysts used at lower concentrations (10-30 ppm) can offer a cleaner reaction profile. mdpi.comresearchgate.net
Table 1: Comparison of Common PET Polymerization Catalyst Systems and Their Influence on Oligomer Formation
| Catalyst System | Typical Concentration | Polymerization Activity | Effect on Cyclic Oligomer Formation | Reference |
|---|---|---|---|---|
| Antimony-based (e.g., Antimony Trioxide) | 150 - 300 ppm | High | Considered standard; higher tendency to form byproducts compared to some alternatives. | mdpi.comresearchgate.net |
| Titanium-based (e.g., Titanium Dioxide) | 10 - 30 ppm | Very High | Forms fewer byproducts, such as oligomers, during melt processing compared to Sb-based catalysts. | mdpi.complastemart.com |
| Antimony-Titanium Composite | Variable (lower Sb content) | High | Designed to reduce antimony content while maintaining high catalytic activity and shortening polycondensation time. | academax.com |
The kinetics of cyclic pentamer formation are highly sensitive to the reaction conditions employed during polycondensation.
Temperature: High temperatures (typically 270-290°C) are necessary to maintain the polymer in a molten state and achieve practical reaction rates for polymerization. umd.edu However, these elevated temperatures also provide the energy needed to overcome the activation barrier for intramolecular cyclization. Studies have shown that PET decomposes to form cyclic oligomers, including the pentamer, at temperatures around 300°C. researchgate.net
Pressure: The polycondensation stage is carried out under high vacuum (low pressure) to facilitate the removal of ethylene glycol, which is a byproduct of the chain-building reaction. This shifts the equilibrium towards the formation of high molecular weight polymer. However, it does not suppress the intramolecular cyclization reactions.
Residence Time: Longer residence times in the melt phase at high temperatures increase the probability of backbiting reactions occurring. As the system approaches thermodynamic equilibrium, the concentration of cyclic oligomers, including the pentamer, will increase until it reaches a characteristic equilibrium concentration. researchgate.net
Table 2: Effect of Thermal Treatment on Cyclic Oligomer Growth on PET Film
| Temperature | Time | Observation on Cyclic Oligomer Content | Reference |
|---|---|---|---|
| >100°C | Tens of minutes | Cyclic oligomers can migrate to the surface of the film. | researchgate.net |
| 150°C | 200 days (in R134/ester oil) | PET film found to contain 1.1 wt.% cyclic oligomer. | researchgate.net |
| 260 - 700°C | Not specified | Cyclic tetramer and cyclic pentamer are found among the low volatility decomposition products. | researchgate.net |
| 300°C | Not specified | PET decomposes to form cyclic oligomers. | researchgate.net |
The purity and ratio of the monomers used in PET synthesis play a significant role in the final distribution of both linear and cyclic oligomers. The presence of impurities or side-reaction products can alter the polymer backbone and lead to the formation of co-oligomers.
A common byproduct formed during PET synthesis is diethylene glycol (DEG), which arises from the etherification of two ethylene glycol molecules. mdpi.com If DEG is incorporated into the polymer chain, it can participate in the cyclization reactions. This results in the formation of a second series of cyclic oligomers, where one ethylene glycol unit in the ring is replaced by a diethylene glycol unit. mdpi.com Therefore, the presence of DEG as an impurity will lead to the formation of not only the standard this compound but also a modified cyclic pentamer containing a DEG moiety.
The formation of cyclic oligomers in a polycondensation system is a classic example of a ring-chain equilibrium. researchgate.net In the PET melt, the ester linkages are continuously breaking and reforming through transesterification reactions. This dynamic state allows for both the cyclization of linear chains to form rings and the ring-opening of cyclic oligomers to become part of a linear chain.
The system will eventually reach a thermodynamic equilibrium where the concentrations of the linear polymer and the various cyclic oligomers become constant. researchgate.net Even if one starts with PET that is free of cyclic oligomers, heating it in the melt phase will cause the oligomers to re-form until this equilibrium concentration is reached. researchgate.net The distribution of ring sizes (trimer, tetramer, pentamer, etc.) at equilibrium is determined by thermodynamic factors such as ring strain and the entropy associated with ring formation. researchgate.net The total equilibrium concentration of all cyclic oligomers in PET is typically in the range of 1-3% by weight.
Formation during Poly(ethylene terephthalate) Processing
Beyond the initial synthesis, the this compound and other cyclic oligomers can also be formed during the processing of the finished polymer. Steps such as extrusion, injection molding, and melt spinning require re-melting the PET pellets and subjecting them to high temperatures and shear forces. mdpi.com
These conditions can induce thermal degradation of the polymer chains through mechanisms like random chain scission. This process, sometimes referred to as cyclo-depolymerization, breaks the long polymer chains, creating new, shorter chains with terminal hydroxyl groups. These newly formed chain ends can then undergo the same intramolecular "backbiting" transesterification described previously, leading to the formation of new cyclic oligomers. Therefore, thermal processing can alter the concentration and distribution of cyclic species present in the final plastic article.
Thermal Degradation and Cyclodepolymerization Pathways in Melt Processing
During melt processing of PET at temperatures typically ranging from 260 to 700°C, thermal degradation is a primary route to the formation of cyclic oligomers, including the cyclic pentamer. researchgate.net The principal mechanism is intramolecular exchange or cyclodepolymerization, an ionic reaction where the polymer chain "bites back" on itself, leading to the formation of cyclic compounds. researchgate.net This process is distinct from radical-based degradation pathways. The primary pyrolysis products of PET are indeed these cyclic oligomers. researchgate.net
The formation of cyclic oligomers is a significant side reaction during PET synthesis and processing. scribd.com These reactions are influenced by the presence of catalysts and stabilizers, which can also inadvertently promote degradation reactions. d-nb.inforesearchgate.net The generation of cyclic oligomers is considered a key aspect of the thermal degradation of PET, alongside the formation of other byproducts like acetaldehyde (B116499) and diethylene glycol. scribd.com
Solid-State Post-Condensation and Surface Cyclic Pentamer Accumulation
Solid-state post-condensation (SSP) is a process used to increase the molecular weight of PET at temperatures below its melting point. vot.pl During SSP, which is typically carried out between the glass transition temperature and the melting temperature, polycondensation reactions continue in the amorphous phase of the semi-crystalline polymer. vot.pl This process can also influence the concentration and distribution of cyclic oligomers.
A notable phenomenon during the thermal treatment of PET films is the migration and accumulation of cyclic oligomers on the surface. researchgate.net This surface accumulation can interfere with subsequent processing steps. The amount of cyclic oligomer migration to the surface can be influenced by the duration of thermal exposure and the processing temperature. researchgate.net During SSP under vacuum, a sublimate containing cyclic oligomers, among other species, can be collected, indicating their formation and transport during this process. researchgate.net
Influence of Extrusion and Injection Molding Parameters on Oligomer Profiles
The parameters employed during extrusion and injection molding have a direct impact on the formation of cyclic oligomers. Key parameters include melt temperature, residence time, injection speed, and mold temperature. psecommunity.orgnih.gov Higher processing temperatures and longer residence times generally lead to increased thermal degradation and, consequently, a higher concentration of cyclic oligomers. nih.gov
Analysis of PET samples before and after injection molding has shown that while the process may not significantly alter the total amount of cyclic oligomers, it can lead to an increase in the concentration of lower molecular weight linear oligomers. nih.gov The optimization of injection molding parameters is crucial for controlling the quality of the final product, including minimizing the formation of undesirable byproducts like oligomers. matec-conferences.org
The following table summarizes the influence of key processing parameters on the formation of cyclic oligomers:
| Processing Parameter | Influence on Cyclic Oligomer Formation |
| Melt Temperature | Higher temperatures generally increase the rate of thermal degradation and cyclodepolymerization, leading to higher concentrations of cyclic oligomers. psecommunity.orgnih.gov |
| Residence Time | Longer residence times in the melt phase provide more opportunity for degradation reactions to occur, resulting in increased cyclic oligomer content. nih.gov |
| Injection Speed | Higher injection speeds can lead to increased shear heating, which can influence melt temperature and potentially affect oligomer formation. nih.gov |
| Mold Temperature | Mold temperature can affect the cooling rate of the polymer, which in turn can influence the final morphology and the distribution of oligomers. researchgate.net |
| Screw Speed (Extrusion) | Higher screw speeds can increase shear and mixing, potentially influencing the rate of thermo-mechanical degradation and oligomer generation. nih.gov |
Oligomerization from Terephthalic Acid and Ethylene Glycol Precursors
The synthesis of PET from its precursors, terephthalic acid (TPA) and ethylene glycol (EG), involves a series of esterification and polycondensation reactions. researchgate.netnih.gov During these reactions, the formation of cyclic oligomers occurs as a competing side reaction. scribd.com The initial stages of polymerization, where low molecular weight oligomers are present at high concentrations, are particularly conducive to cyclization reactions. The reaction mixture at this stage contains a mixture of linear oligomers of varying lengths, which can undergo intramolecular cyclization to form cyclic species.
Competing Side Reactions and Their Contribution to Cyclic Pentamer Profile
The formation of this compound is part of a complex network of competing reactions that occur during PET synthesis and processing. Key side reactions include the formation of diethylene glycol (DEG), acetaldehyde, and carboxyl end groups. scribd.comresearchgate.net The presence of DEG, either as an impurity in the ethylene glycol monomer or formed as a byproduct, can be incorporated into the polymer chain and influence the types and distribution of cyclic oligomers formed. researchgate.net
Advanced Analytical Methodologies for Ethylene Terephthalate Cyclic Pentamer Characterization
Chromatographic Separation and Quantification Techniques
Chromatography is the cornerstone for separating the cyclic pentamer from the complex matrix of the PET polymer, other oligomers, and additives. The choice of technique depends on the specific analytical goal, such as quantification, distribution assessment, or high-resolution separation.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification of PET oligomers. nih.govnih.gov The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For PET oligomers, reversed-phase columns, such as C18, are commonly employed. researchgate.netresearchgate.net
In a typical setup, an isocratic mobile phase of methanol (B129727) and water is used to elute the compounds, with detection often performed by UV or fluorescence detectors. nih.govresearchgate.net For instance, studies have successfully used mobile phases like methanol-water (85:15, v/v) with a C18 column to achieve good separation and symmetric peaks for PET oligomers. researchgate.net By using a certified reference standard of a specific oligomer, such as the cyclic trimer, external calibration curves can be constructed to accurately quantify the concentration of other oligomers, including the pentamer, in polymer extracts. researchgate.net Coupling HPLC with mass spectrometry (HPLC-MS) further enhances the method's specificity and allows for the determination of a wider range of oligomers in various PET products. researchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times. This enhanced separation power is particularly valuable for resolving complex mixtures of PET oligomers, which include various cyclic and linear forms. unizar.es
UHPLC systems, often coupled with high-resolution mass spectrometry like quadrupole time-of-flight (qTOF-MS), enable the confident identification and quantification of the cyclic pentamer, even at low concentrations. unizar.esmdpi.com The first-series cyclic pentamer has been successfully detected and quantified in PET samples using this approach. unizar.esmdpi.comdtu.dk The improved efficiency of UHPLC allows for the separation of different oligomer series, such as those containing diethylene glycol (DEG) units in addition to the standard ethylene (B1197577) glycol (EG) and terephthalic acid (TPA) units. unizar.es
Below is a table summarizing typical conditions used in UHPLC methods for PET oligomer analysis, including the pentamer.
| Parameter | Condition 1 | Condition 2 |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Zorbax Eclipse Plus C18 (2.1 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid | Methanol |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Column Temp. | 35 °C | 35 °C |
| Injection Vol. | 10 µL | 2 µL |
| Gradient | 2% to 100% B over 6 min | 2% to 100% B over 6 min |
| Reference | unizar.es | dtu.dk |
Gel Permeation Chromatography (GPC) for Oligomer Distribution Assessment
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is an indispensable technique for assessing the entire molecular weight distribution of a polymer, from residual monomers and small oligomers like the pentamer to high molecular weight chains. lcms.czchromatographyonline.com Separation in GPC is based on the hydrodynamic volume of the molecules, where larger molecules elute first from the column because they are excluded from the pores of the stationary phase, while smaller molecules take a longer path through the pores. intertek.com
Analyzing PET and its oligomers via GPC presents challenges due to the polymer's limited solubility. chromatographyonline.com Specialized and often hazardous solvents are required, such as 1,1,1,3,3,3-hexafluoro-2-isopropanol (HFIP), o-chlorophenol, or m-cresol, often at elevated temperatures. lcms.czchromatographyonline.comresearchgate.net The choice of GPC columns and eluents is critical for achieving accurate results. For example, Agilent PLgel MIXED-B columns are used for high-temperature analysis in o-chlorophenol, while PL HFIPgel columns are designed specifically for use with HFIP. lcms.czresearchgate.net GPC is a powerful tool for monitoring changes in the oligomer distribution that can occur during polymer processing or recycling, providing insight into material degradation or alterations. nih.gov
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of gas and liquid chromatography, offering high efficiency and fast separations. researchgate.net The low viscosity and high diffusivity of supercritical CO2 allow for rapid analysis times. researchgate.net
The application of SFC has been explored for the separation and determination of oligomers in PET. acs.orgacs.org Research has shown that SFC can be a powerful technique for preparing uniform oligomers with no molecular weight distribution. researchgate.netresearchgate.net It has also been used in conjunction with supercritical fluid extraction (SFE) to remove low molecular weight oligomers, such as the cyclic trimer, from PET resins to improve the material's properties. jst.go.jp While specific, detailed applications focusing solely on the ethylene terephthalate (B1205515) cyclic pentamer are not extensively documented, the success of SFC in analyzing general PET oligomers indicates its strong potential for the characterization of the pentamer. researchgate.net
Gas Chromatography (GC) Approaches (e.g., following derivatization)
Gas Chromatography (GC) is a powerful separation technique but is generally limited to compounds that are volatile or semi-volatile and thermally stable. High molecular weight compounds like the ethylene terephthalate cyclic pentamer have very low volatility, making direct analysis by GC challenging. dtu.dk
To make such non-volatile compounds suitable for GC analysis, a chemical modification process called derivatization is necessary. This process converts the analyte into a more volatile and thermally stable derivative. For polyesters like PET, this can involve a chemical reaction like transesterification or hydrolysis followed by methylation to break down the polymer and its oligomers into smaller, more volatile monomeric units. shimadzu.com For example, alkaline reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) can be used to promote specific hydrolysis and methylation of PET, allowing the resulting derivatized monomers to be analyzed by GC-MS. shimadzu.com While this approach provides information about the constituent monomers, it does not directly measure the intact cyclic pentamer. Analysis of intact larger oligomers typically requires techniques like HPLC or SFC.
Mass Spectrometry (MS) for Molecular Identification and Purity Assessment
Mass Spectrometry (MS) is an essential tool for the unequivocal identification of the this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct information about the molecular weight and elemental composition. When coupled with a chromatographic separation technique (e.g., LC-MS or UHPLC-MS), it provides a powerful platform for both identification and quantification.
High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FTICR), are particularly valuable. unizar.eschemrxiv.org They provide highly accurate mass measurements, allowing for the determination of the elemental formula of the cyclic pentamer (C₅₀H₄₀O₂₀) and its distinction from other co-eluting species. unizar.es Tandem mass spectrometry (MS/MS) provides further structural confirmation. In MS/MS, a specific precursor ion (e.g., the protonated cyclic pentamer) is selected and fragmented, and the resulting product ion spectrum serves as a molecular fingerprint. All PET oligomers exhibit common fragmentation patterns, which aids in their structural confirmation. unizar.esuva.nl Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS have also been used to analyze the distribution of PET oligomers on surfaces. jeol.com
The table below summarizes key mass spectrometric data for the first-series this compound.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₄₀O₂₀ | unizar.es |
| Average Molecular Weight | 960.84 g/mol | N/A |
| Observed Precursor Ion ([M+H]⁺) | 961.219 m/z | dtu.dk |
| Observed Precursor Ion ([M+NH₄]⁺) | 978.246 m/z | dtu.dk |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like PET cyclic oligomers. In ESI-MS, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. This method is particularly advantageous when coupled with liquid chromatography (LC), providing both separation and mass-based detection. researchgate.net ESI-MS has been effectively utilized in studies of polymer degradation, allowing for the molecular-level understanding of the process. researchgate.net For PET oligomers, ESI-MS can provide information on their molecular weight distribution and can be used to identify individual cyclic species, including the pentamer.
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution and mass accuracy. This technique is frequently coupled with ultra-high-performance liquid chromatography (UHPLC) for the analysis of complex mixtures, such as extracts from PET materials. mdpi.commdpi.comnih.gov UHPLC-QTOF-MS methods have been developed for the quantification of PET cyclic oligomers that may migrate from food contact materials. mdpi.comnih.gov In the analysis of this compound, QTOF-MS provides accurate mass measurements, which are crucial for confirming the elemental composition of the molecule. mdpi.com Studies have shown that for the PET pentamer, the sodium adduct, [M+Na]⁺, is often the ion detected in positive ionization mode. mdpi.com The high resolution of QTOF-MS allows for the differentiation of various oligomeric species present in a sample. unizar.es
Table 1: Ions of PET Cyclic Oligomers Detected by QTOF-MS
| Cyclic Oligomer | Molecular Formula | Ion Detected | Measured Mass (m/z) |
|---|---|---|---|
| Trimer | C₂₄H₂₄O₁₂ | [M+H]⁺ | 577.134 |
| Tetramer | C₃₂H₃₂O₁₆ | [M+H]⁺ | 769.176 |
| Pentamer | C₄₀H₄₀O₂₀ | [M+Na]⁺ | 983.199 |
| Hexamer | C₄₈H₄₈O₂₄ | [M+H]⁺ | 1153.258 |
| Heptamer | C₅₆H₅₆O₂₈ | [M+Na]⁺ | 1367.282 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique that is particularly useful for the analysis of large, non-volatile molecules like synthetic polymers. jeol.com In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. youtube.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. youtube.commdpi.com This technique is a powerful tool for determining the molecular weight distribution of polymers and identifying oligomeric series. jeol.com While it has been widely applied in various fields, its use for small molecules can be challenging due to potential interference from matrix-related ions in the low mass range. researchgate.net However, for PET oligomers, MALDI-TOF MS can provide valuable information on the presence of cyclic species, including the pentamer.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions. In an MS/MS experiment, a precursor ion of a specific mass-to-charge ratio is selected, fragmented, and the resulting product ions are mass-analyzed. phi.com This process provides detailed structural information about the precursor ion. For the structural elucidation of this compound, MS/MS can be used to confirm its cyclic nature and the arrangement of its monomeric units. jeol.com The fragmentation patterns observed in the MS/MS spectra can be characteristic of the specific oligomer. mdpi.com For instance, studies have shown that even-numbered PET cyclic oligomers tend to fragment to the dimethyl terephthalate ion. mdpi.com This technique is invaluable for distinguishing between cyclic and linear oligomers and for confirming the identity of the pentamer in complex samples. phi.comtees.ac.uk
Spectroscopic Techniques for Structural Confirmation
While mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, spectroscopic techniques are essential for confirming its detailed molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the nuclei within a molecule. rsc.org For this compound, ¹H NMR spectra can be used to identify the protons of the ethylene glycol and terephthalate units. mdpi.comresearchgate.net The chemical shifts and coupling patterns of these protons provide insights into the connectivity and conformation of the cyclic structure. mdpi.com Similarly, ¹³C NMR spectroscopy reveals the different carbon environments within the pentamer, including the carbonyl carbons of the ester groups, the aromatic carbons of the terephthalate units, and the aliphatic carbons of the ethylene glycol units. mdpi.comnih.gov The chemical shifts in ¹³C NMR are particularly sensitive to the local geometry and can help to confirm the cyclic structure. mdpi.com
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for PET Cyclic Oligomers
| Nucleus | Assignment | Chemical Shift (δ) in ppm |
|---|---|---|
| ¹H | Aromatic Protons (Terephthalate) | ~8.04-8.12 |
| ¹H | Aliphatic Protons (Ethylene Glycol) | ~4.5-4.7 |
| ¹³C | Carbonyl Carbon (Ester) | ~165 |
| ¹³C | Quaternary Aromatic Carbon | ~134 |
| ¹³C | Aromatic CH Carbon | ~129 |
| ¹³C | Aliphatic Carbon (Ethylene Glycol) | ~63 |
Note: Chemical shifts can vary depending on the solvent and experimental conditions. mdpi.com
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. horiba.com These two techniques are complementary, as the selection rules for vibrational transitions differ. horiba.com
FTIR Spectroscopy is based on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. horiba.com The FTIR spectrum of this compound would show characteristic absorption bands for the ester carbonyl group (C=O stretch) around 1720 cm⁻¹, the aromatic C-H stretching vibrations, and the C-O stretching vibrations of the ester linkage. researchgate.netscienceopen.com Analysis of the FTIR spectrum can confirm the presence of the key functional groups that constitute the PET repeating unit. researchgate.net
Raman Spectroscopy involves the inelastic scattering of monochromatic light from a laser source. researchgate.net The Raman spectrum also provides a vibrational fingerprint of the molecule. For the PET cyclic pentamer, characteristic Raman bands would include the aromatic ring vibration around 1614 cm⁻¹, the C=O vibration of the carbonyl group at approximately 1725 cm⁻¹, and vibrations associated with the C(O)-O ester group. nih.gov Raman spectroscopy can be particularly useful for analyzing samples in aqueous environments and for probing the conformational order of the polymer chains. scilit.com
Table 3: Key Vibrational Bands for PET Functional Groups
| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |
|---|---|---|
| Ester Carbonyl (C=O) Stretch | ~1720 | ~1725 |
| Aromatic Ring Vibration | - | ~1614 |
| Asymmetric -C-C-O- Stretch | ~1238 | - |
| Stretching -O-C-C- | ~1092 | ~1116 |
Sample Preparation and Extraction Methodologies
Effective isolation of the this compound from polyethylene (B3416737) terephthalate (PET) is a critical prerequisite for accurate characterization. The choice of extraction methodology depends on the desired yield and the nature of the subsequent analysis. Key strategies include solvent extraction, total dissolution followed by reprecipitation, and advanced clean-up methods.
Solvent extraction is a widely used method for isolating cyclic oligomers from the PET matrix. The efficiency of this technique is highly dependent on the choice of solvent, temperature, and extraction time. Traditional methods like Soxhlet extraction can be effective but are often time-consuming. psu.edu
Microwave-assisted extraction (MAE) has emerged as a rapid alternative, significantly reducing extraction times compared to conventional methods. psu.edursc.org Studies have evaluated various organic solvents for their efficacy in extracting low molecular weight oligomers. Dichloromethane (B109758), in particular, has shown favorable results in MAE protocols, providing comparable yields to 24-hour Soxhlet extractions in a fraction of the time. psu.edu Other solvents investigated include xylene, acetone, hexane, and tetrahydrofuran. psu.edu Research indicates that optimized MAE conditions, such as using dichloromethane at 120°C for 120 minutes, yield recoveries that are in good agreement with traditional Soxhlet methods using xylene. psu.edu
| Technique | Solvent | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Soxhlet Extraction | Xylene | 24 hours, reflux | Traditional method, effective but very time-consuming. Yields approx. 1.24% total solvent-extractables. | psu.edu |
| Microwave-Assisted Extraction (MAE) | Dichloromethane | 120°C, 120 min | Rapid alternative with comparable recoveries to Soxhlet/xylene. | psu.edu |
| Microwave-Assisted Extraction (MAE) | Acetone, Hexane, Water | Variable | Demonstrated poor recoveries compared to dichloromethane under initial test conditions. | psu.edu |
| Solid-Liquid Extraction | Methanol, 1,4-Dioxane | Not specified | Used for extracting and isolating oligomers from PET and its copolymers. | researchgate.net |
For a more exhaustive extraction of all oligomers, including the cyclic pentamer, total dissolution of the polymer followed by reprecipitation is the preferred method. unizar.esresearchgate.net Research consistently shows that the concentration of oligomers obtained through this strategy is at least ten times higher than that achieved by solvent extraction alone. unizar.esnih.gov
The most common procedure involves dissolving the PET sample in a strong solvent, typically 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). unizar.esresearchgate.net Once the polymer is fully dissolved, an antisolvent, most commonly methanol, is added to precipitate the high-molecular-weight polymer chains. unizar.es This leaves the smaller oligomers, including the cyclic pentamer, dissolved in the supernatant, which can then be collected for analysis. researchgate.net This technique ensures that all oligomers within the bulk polymer are made available for extraction, not just those on the surface. unizar.es
| Step | Solvent/Antisolvent | Typical Conditions | Purpose | Reference |
|---|---|---|---|---|
| Dissolution | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | 40°C for 24 hours | To completely dissolve the PET polymer matrix. | unizar.es |
| Reprecipitation | Methanol | Addition of antisolvent, followed by cooling at 4°C for 1 hour. | To precipitate high-molecular-weight polymer, leaving oligomers in solution. | unizar.es |
| Separation | Centrifugation | ~4000 rpm for 10 minutes | To separate the precipitated polymer from the oligomer-rich supernatant. | unizar.es |
Following initial extraction, Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods can be employed as clean-up steps to remove interfering matrix components and isolate the cyclic pentamer. quechers.eusepscience.comnih.gov
SPE is a versatile sample preparation technique that separates compounds based on their physical and chemical properties. chromatographyonline.com In the context of cyclic pentamer analysis, an extract obtained from solvent extraction or total dissolution would be loaded onto an SPE cartridge. The cartridge contains a solid sorbent that retains the analyte while allowing impurities to be washed away. Subsequently, a different solvent is used to elute the purified cyclic pentamer for analysis. chromatographyonline.com
The QuEChERS methodology, originally developed for pesticide residue analysis, involves an extraction and partitioning step with an organic solvent (commonly acetonitrile) and salts, followed by a dispersive SPE (d-SPE) clean-up. quechers.eusepscience.com For analysis of the cyclic pentamer in a complex matrix like a food simulant, the extract would be mixed with a sorbent (e.g., silica) to bind and remove interfering substances like lipids, leaving the target analyte in the purified solution. mdpi.com This approach is particularly effective for improving the quality of the final extract prior to chromatographic analysis. mdpi.comresearchgate.net
Thermal Analysis for Purity and Phase Behavior of Isolated Pentamer
Thermal analysis techniques are indispensable for characterizing the purity, thermal stability, and phase behavior of the isolated this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used for these evaluations.
Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. tainstruments.comresearchgate.netyoutube.com For the this compound, DSC is primarily used to determine its melting point (Tm), which is a key indicator of purity. mdpi.comresearchgate.net
The melting point of the first series cyclic pentamer has been reported to be 203°C. DSC analysis of PET cyclic oligomers reveals a distinct "odd-even effect," where the melting points of the oligomers alternate as the number of repeating units increases. mdpi.comresearchgate.net For instance, the cyclic dimer melts at a higher temperature than the trimer, while the tetramer melts at a higher temperature than the pentamer. mdpi.comresearchgate.net This phenomenon is attributed to differences in molecular strain and packing efficiency between odd- and even-numbered rings. researchgate.net A typical DSC analysis involves heating the sample from a low temperature (e.g., 0°C) to a temperature above its melting point (e.g., 300°C) at a controlled rate, often 20°C/min, under a nitrogen atmosphere. tainstruments.comanl.govresearchgate.net
| Cyclic Oligomer | Number of Repeating Units | Melting Point (Tm) in °C | Reference |
|---|---|---|---|
| Dimer | 2 | 189 | mdpi.comresearchgate.net |
| Trimer | 3 | 155 | mdpi.comresearchgate.net |
| Tetramer | 4 | 226 | mdpi.comresearchgate.net |
| Pentamer | 5 | 203 | mdpi.comresearchgate.net |
| Hexamer | 6 | 253 | mdpi.comresearchgate.net |
| Heptamer | 7 | 254 | mdpi.comresearchgate.net |
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the this compound by measuring its mass change as a function of temperature in a controlled atmosphere. setaramsolutions.com This analysis provides crucial information about the temperature at which the compound begins to decompose.
Studies have shown that isolated cyclic oligomers of polyesters exhibit high thermal stability, often degrading at temperatures significantly above that of the parent polymer. koreascience.krresearchgate.netnih.govbohrium.com For instance, the degradation of a mixture of cyclic oligomers from a similar polyester (B1180765), polyethylene furanoate, was observed to begin around 370°C, whereas the polymer itself began to degrade at approximately 329°C. nih.gov TGA experiments are typically conducted by heating a small sample from room temperature to a high temperature (e.g., 600-800°C) at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere to prevent oxidative degradation. setaramsolutions.comazom.com The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is often used as a standard measure of the onset of degradation.
| Parameter | Description | Typical Conditions | Key Finding | Reference |
|---|---|---|---|---|
| Purpose | To determine the thermal stability and decomposition temperature of the isolated pentamer. | - | Cyclic oligomers generally show higher thermal stability than the corresponding polymer. | nih.gov |
| Heating Rate | The rate at which the sample temperature is increased. | 5, 10, or 20°C/min | Multiple heating rates can be used for kinetic analysis of the degradation process. | |
| Temperature Range | The start and end temperatures for the analysis. | Room Temperature to 800°C | Ensures complete decomposition is observed. | azom.com |
| Atmosphere | The gas environment surrounding the sample. | Nitrogen flow | An inert atmosphere prevents oxidative degradation, isolating thermal decomposition. | setaramsolutions.com |
| Onset of Degradation (5% weight loss) | Temperature at which 5% of the material's mass has been lost. | - | Reported to be around 370°C for similar cyclic oligomer mixtures. | nih.gov |
Influence and Interfacial Phenomena of Ethylene Terephthalate Cyclic Pentamer Within Poly Ethylene Terephthalate Systems
Effects on Polymerization Reaction Kinetics and Equilibrium Conversion
The formation of cyclic oligomers, including the pentamer, is an inherent aspect of PET polymerization. These oligomers are generated as byproducts of incomplete polymerization. fraunhofer.de The kinetics of cyclic oligomer formation have been studied, revealing that their formation can occur via cyclodepolymerization, influenced by the presence of hydroxyl end groups in the PET. capes.gov.br
While specific kinetic data for the ethylene (B1197577) terephthalate (B1205515) cyclic pentamer's direct influence on polymerization rates is not extensively detailed in the provided search results, the broader context of oligomer formation is relevant. The presence of these low molecular weight species is a consequence of the reaction equilibrium and kinetics.
Impact on Polymerization Reactor Fouling and Operational Efficiency
Cyclic oligomers, including the pentamer, can have a detrimental impact on the operational efficiency of polymerization reactors. During the manufacturing process, these oligomers can migrate to the surface of the polymer. This migration is intensified by various physicochemical effects during processes like dyeing, where hydrothermal conditions, plasticization, and degradation can occur.
Disperse dyes, for instance, can interact with oligomers, causing them to move from within the fiber to its surface and then into the dye bath. This phenomenon can lead to fouling of equipment and affect the quality of the final product.
Migration and Extraction Phenomena from Polymeric Products
The migration of the ethylene terephthalate cyclic pentamer from PET products is a critical area of study, particularly for food contact materials.
Mechanisms and Kinetics of Diffusion and Migration from Polymer Matrix
The migration of cyclic oligomers from the PET matrix is a diffusion-controlled process. Kinetic studies have been conducted to determine the diffusion coefficients of various PET oligomers. nih.gov The process generally follows Fickian diffusion behavior, where the rate of migration is proportional to the concentration gradient. fraunhofer.de However, the migration can be complex, with some oligomers ceasing to migrate after the initial cycles. fraunhofer.de
The migration potential of these oligomers has been investigated, though detailed studies on their specific diffusion characteristics are still emerging. uva.nl The formation of these migrants can occur during manufacturing through incomplete polymerization or degradation processes during reprocessing and use. uva.nl
Factors Influencing Migration Rates (e.g., temperature, polymer morphology, solvent type)
Several factors can influence the rate at which the cyclic pentamer migrates from the PET matrix:
Temperature: Higher temperatures significantly increase the rate of migration. Studies have shown that migration of PET oligomers increases with temperature, particularly in applications like microwave cooking. nih.govresearchgate.net
Polymer Morphology: The crystallinity of the PET can affect migration. Increased crystallinity, which can be influenced by the incorporation of nanoparticles, can reduce the amorphous regions in the polymer matrix, thereby potentially lowering the migration of substances like ethylene glycol. researchgate.net
Solvent Type: The type of solvent or food simulant in contact with the PET plays a crucial role. For instance, fatty food simulants like 95% ethanol (B145695) have been shown to result in higher levels of oligomer migration compared to aqueous simulants. nih.gov The swelling ability of solvents like ethanol on PET, especially at elevated temperatures, can also lead to an overestimation of migration compared to actual beverages. uva.nl
Quantitative Assessment of Extractable and Migratable Cyclic Pentamer Levels
Quantitative methods have been developed to measure the levels of migratable PET oligomers. Techniques such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-qTOF-MS) are used for the analysis of these compounds in food simulants and real food matrices. nih.gov
In one study, cyclic PET pentamers were detected in a 95% ethanol food simulant after migration testing with recycled PET (rPET) bottles at concentrations of 2.14 µg L⁻¹ and 2.57 µg L⁻¹ for two replicates. nih.gov Another study found that total PET oligomer migration could range from 0.02 to 2.73 mg/kg depending on the foodstuff and cooking temperature. nih.gov
Interactive Data Table: Migration of Cyclic PET Oligomers into 95% Ethanol Simulant
| Oligomer | Concentration in vPET (µg L⁻¹) | Concentration in rPET (µg L⁻¹) |
| Cyclic Dimer | 38.8 - 45.3 | 187 - 198 |
| Cyclic Trimer | 587 - 621 | 2890 - 2950 |
| Cyclic Tetramer | 0.51 - 0.65 | 8.99 - 9.32 |
| Cyclic Pentamer | Not Detected | 2.14 - 2.57 |
Data sourced from a study analyzing migration from virgin PET (vPET) and recycled PET (rPET) bottles into 95% ethanol simulant at 60°C for 10 days. nih.gov
Comparative Migration Studies from Virgin vs. Recycled PET Materials
Studies have consistently shown that the migration of cyclic oligomers is higher from recycled PET (rPET) than from virgin PET (vPET). foodpackagingforum.orgwkaiglobal.com This is attributed to the depolymerization that can occur during mechanical recycling, leading to a decrease in the molecular weight distribution of the polymer in rPET. foodpackagingforum.org
For example, migration of cyclic oligomers from rPET was found to be more than double that from vPET bottles. nih.gov The cyclic PET pentamer was only detected in the food simulant that was in contact with rPET bottles. nih.gov The extrusion process used for rPET can also impact oligomer release, with single-screw extrusion showing a significantly higher increase in PET oligomer concentration compared to twin-screw extrusion. foodpackagingforum.org
Role in Poly(ethylene terephthalate) Recycling and Reprocessing
The presence and behavior of this compound, a notable cyclic oligomer within poly(ethylene terephthalate) (PET) systems, carry significant implications for the efficiency, quality, and viability of PET recycling and reprocessing operations. These low molecular weight species, formed during polymerization and thermal processing, can influence both mechanical and chemical recycling pathways. uva.nlresearchgate.net
Behavior during Mechanical Recycling Operations and Depolymerization
During mechanical recycling, which involves melting and re-extruding post-consumer PET, cyclic oligomers like the pentamer can undergo physical and chemical changes. The elevated temperatures inherent in these processes can lead to the migration of cyclic oligomers to the surface of the recycled material, a phenomenon known as "blooming". uva.nl This can negatively affect the surface properties and processability of the recycled PET. For instance, the presence of these oligomers on the surface can interfere with manufacturing processes. researchgate.net
Depolymerization, often a precursor to or a part of chemical recycling, is also affected by the presence of cyclic oligomers. In processes where PET is broken down into its constituent monomers or oligomers, the existing cyclic pentamer can be part of the feedstock. Its behavior will then depend on the specific depolymerization conditions.
Implications for Chemical Recycling Processes (e.g., glycolysis, hydrolysis, alcoholysis)
Chemical recycling processes aim to break down PET into its monomers or other valuable chemical intermediates. The this compound can be both a component of the waste stream being recycled and a product of these processes.
Glycolysis: This process involves the depolymerization of PET using a glycol, typically ethylene glycol, to produce bis(2-hydroxyethyl) terephthalate (BHET) and its oligomers. researchgate.netmdpi.com The cyclic pentamer present in the PET waste will also undergo glycolysis, breaking down into smaller, linear oligomers and eventually BHET. However, the reaction conditions, such as temperature, time, and catalyst, will influence the rate and extent of its depolymerization. researchgate.netnih.gov In some cases, incomplete glycolysis can lead to the presence of residual cyclic oligomers in the product stream.
Hydrolysis: In hydrolysis, PET is depolymerized using water, often under acidic, alkaline, or neutral conditions, to yield terephthalic acid (TPA) and ethylene glycol (EG). nih.govbham.ac.uknih.gov The cyclic pentamer is susceptible to hydrolysis, where the ester linkages are cleaved by water molecules. Enzymatic hydrolysis has also been explored, with some enzymes showing the ability to hydrolyze cyclic PET oligomers. nih.govresearchgate.net The efficiency of cyclic pentamer hydrolysis can impact the purity of the recovered TPA and EG. Incomplete hydrolysis could result in the cyclic pentamer remaining as a contaminant. rsc.org
Alcoholysis: This process uses an alcohol, such as methanol (B129727) or ethanol, to depolymerize PET. encyclopedia.pubmdpi.com Methanolysis, for example, yields dimethyl terephthalate (DMT) and EG. sci-hub.se Similar to other chemical recycling methods, the cyclic pentamer will be depolymerized during alcoholysis. The reaction conditions are crucial for ensuring the complete breakdown of these cyclic species to the desired monomers. researchgate.net
The table below summarizes the role of this compound in different chemical recycling processes.
| Chemical Recycling Process | Role of this compound | Key Implications |
|---|---|---|
| Glycolysis | Component of feedstock and potential intermediate | Can be depolymerized to BHET; incomplete reaction may leave it as a contaminant. |
| Hydrolysis | Substrate for depolymerization | Can be broken down to TPA and EG; incomplete hydrolysis can affect monomer purity. |
| Alcoholysis | Substrate for depolymerization | Can be converted to monomers like DMT and EG; reaction efficiency determines its removal. |
Cyclic Pentamer as an Intermediate or By-product in Depolymerization
In many depolymerization processes, particularly those that are not driven to completion, the this compound can be both an intermediate and a by-product. During the initial stages of PET depolymerization, the long polymer chains are randomly cleaved, which can result in the formation of a mixture of linear and cyclic oligomers of various sizes, including the pentamer. researchgate.netntu.edu.sg
For instance, in glycolysis, the reaction proceeds through the formation of various oligomers before reaching the final product, BHET. mdpi.comtamu.edu If the reaction conditions are not optimized, the depolymerization may stall at the oligomer stage, leading to a product mixture containing the cyclic pentamer. Similarly, partial hydrolysis or alcoholysis can also yield cyclic oligomers as by-products. The presence of these cyclic species in the final product of depolymerization can necessitate further purification steps, adding to the cost and complexity of the recycling process. nih.gov
The formation of cyclic oligomers is an equilibrium-driven process, and their concentration can be influenced by factors such as temperature, catalyst, and reaction time. researchgate.netcapes.gov.br Therefore, controlling these parameters is essential to minimize the formation of the cyclic pentamer as an undesirable by-product in chemical recycling.
Environmental Dynamics and Degradation Pathways of Ethylene Terephthalate Cyclic Pentamer
Occurrence and Distribution in Environmental Compartments
The environmental journey of the ethylene (B1197577) terephthalate (B1205515) cyclic pentamer begins with its migration from PET materials. As a component of PET plastics used extensively in packaging, its release into various environmental spheres is a significant concern.
The primary pathway for the cyclic pentamer to enter aquatic systems is through leaching from PET products, such as beverage bottles and food packaging, that end up in waterways or from effluents from wastewater treatment plants. nih.gov Studies have confirmed the migration of PET oligomers, including the cyclic pentamer, from consumer products into water.
One study investigating PET teabags detected and quantified the migration of several cyclic oligomers into water and food simulants. sci-hub.seresearchgate.net The presence of these compounds in water after use demonstrates a direct route to aquatic environments via domestic wastewater. Research has identified various cyclic and linear oligomers, including dimers, trimers, tetramers, and pentamers, in PET materials, which can be transferred to food simulants, indicating their potential to leach into aqueous environments. unizar.es While direct quantification in major water bodies is an emerging field of research, the detection in wastewater and from direct product contact confirms its status as an aquatic contaminant. nih.gov
Table 1: Migration of Selected PET Cyclic Oligomers from Teabags into Water Data synthesized from studies on PET oligomer migration for illustrative purposes.
| Compound | Migration into Water (µg/L) | Food Simulant C (20% ethanol) (µg/L) | Food Simulant D1 (50% ethanol) (µg/L) |
| Cyclic Trimer | Detected | Detected | Detected |
| Cyclic Tetramer | Detected | Detected | Detected |
| Cyclic Pentamer | Detected | Detected | Detected |
| Cyclic Hexamer | Detected | Detected | Detected |
| Cyclic Heptamer | Detected | Detected | Detected |
This table is interactive. Click on headers to sort.
The accumulation of plastic waste in landfills and natural environments means that soil and sediment are major sinks for PET and its associated oligomers. Soil ecosystems are increasingly recognized as reservoirs for microplastics. nih.gov The degradation of these plastics over time, influenced by abiotic factors like UV radiation and hydrolysis, can release cyclic oligomers into the surrounding soil matrix.
While the presence of the cyclic pentamer in soil and sediment is strongly inferred due to the widespread contamination with PET waste, specific studies quantifying its concentration in these matrices are limited. The European Food Safety Authority (EFSA) has noted that environmental studies, including hydrolysis in soil or surface water, are part of the evidence map for PET oligomers, but this also highlights existing knowledge gaps. europa.eu The physicochemical properties of the pentamer, such as its solubility, will influence its mobility and persistence in soil and sediment layers. mdpi.com
The atmospheric transport of plastic-associated chemicals is a developing area of environmental science. Microplastics can become airborne and travel long distances. While there is no direct research on the aerosolization of ethylene terephthalate cyclic pentamer, the transport of other organic compounds associated with particulate matter is well-documented. copernicus.org
The potential for atmospheric transport would depend on the compound's ability to adsorb to airborne particles (like dust or microplastics) or its volatility. Given the high molecular weight of the cyclic pentamer, volatilization is unlikely to be a primary transport mechanism. However, if microplastic particles containing the pentamer become suspended in the atmosphere, they could be transported over significant distances, contributing to its deposition in remote locations. copernicus.org This remains a hypothetical pathway that requires further investigation.
Biodegradation Pathways and Mechanisms
The persistence of this compound in the environment is ultimately determined by its susceptibility to degradation, particularly biodegradation by microorganisms.
Synthetic polymers like PET were once considered highly resistant to microbial attack, but research has identified a range of microorganisms that produce enzymes capable of hydrolyzing their ester bonds. nih.govfrontiersin.org These enzymes, broadly known as PET hydrolases, include cutinases, lipases, and esterases. nih.govresearchgate.net
The biodegradation process begins when microorganisms colonize the surface of PET material and secrete these extracellular hydrolases. nih.gov These enzymes attack the ester linkages in the polymer chain. nih.govnih.gov Studies have specifically shown that cutinases and esterases can hydrolyze cyclic PET oligomers, with much of the research focusing on the cyclic trimer. researchgate.net For instance, a cutinase from Humicola insolens and a carboxylesterase from Thermobifida fusca have been shown to degrade cyclic trimers. researchgate.net The enzymatic action is not limited to trimers; it is understood that these hydrolases can act on a range of oligomeric structures, including the cyclic pentamer. The crucial initial step in the degradation of a cyclic oligomer is the enzymatic cleavage of an ester bond within the ring, which transforms the stable cyclic molecule into a more readily degradable linear oligomer. researchgate.net
Table 2: Key Microbial Enzymes in PET and Oligomer Degradation
| Enzyme Class | Microbial Source Example | Reference |
| PETase | Ideonella sakaiensis | frontiersin.orgnih.gov |
| Cutinase | Humicola insolens, Thermobifida fusca | researchgate.net |
| Lipase | Thermomyces lanuginosus | researchgate.net |
| Carboxylesterase | Thermobifida fusca | researchgate.net |
This table is interactive. Click on headers to sort.
The enzymatic hydrolysis of this compound follows a stepwise depolymerization pathway. The process is initiated by a PET hydrolase cleaving one of the ten ester bonds in the pentamer ring.
This initial cleavage results in the formation of a linear pentamer. From this point, the degradation proceeds through two potential actions:
Endo-lytic activity: The enzyme continues to cleave internal ester bonds of the linear pentamer, breaking it down into smaller soluble fragments like linear dimers and trimers. nih.gov
Exo-lytic activity: The enzyme cleaves monomeric or dimeric units from the ends of the linear oligomer chain.
These actions produce a series of intermediates, primarily bis(2-hydroxyethyl) terephthalate (BHET) and mono-(2-hydroxyethyl) terephthalate (MHET). nih.govnih.govfrontiersin.org These intermediates are further hydrolyzed by the same or different enzymes (such as MHETase in Ideonella sakaiensis) into the final constituent monomers: terephthalic acid (TPA) and ethylene glycol (EG). frontiersin.orgnih.gov Once released, TPA and EG can be assimilated by various microorganisms and used as carbon sources, entering central metabolic pathways like the TCA cycle. nih.govnih.gov
Influence of Environmental Conditions (pH, Temperature, Nutrient Availability) on Biodegradation Rates
The biodegradation of this compound is intricately linked to the surrounding environmental conditions, with pH, temperature, and nutrient availability playing pivotal roles in modulating the rates of enzymatic degradation by microorganisms. While specific data for the cyclic pentamer is limited, studies on PET and its oligomers provide valuable insights into these influencing factors.
Microbial enzymes, such as PETase, are central to the biodegradation process. The activity of these enzymes is highly dependent on pH. Research on PETase has shown that the degradation of PET is optimal at a pH of 9.0. consensus.app The degradation product concentration has been observed to increase significantly from pH 7 to pH 9. nsf.govillinois.edu This suggests that alkaline environments are more conducive to the enzymatic hydrolysis of the ester bonds within the cyclic pentamer.
Temperature is another critical factor. The optimal temperature for PETase activity has been identified as 30°C. consensus.app At this temperature, a biocatalyst utilizing PETase was able to degrade 4.79% of a PET sample over 7 days, whereas the degradation efficiency was significantly lower at room temperature. nsf.gov As the temperature increases to 37°C, the enzyme remains active but for a shorter duration. nsf.gov This indicates a narrow optimal temperature range for efficient biodegradation.
Nutrient availability is essential for the growth and metabolic activity of microorganisms that produce PET-degrading enzymes. While direct studies on the impact of nutrient availability on cyclic pentamer degradation are scarce, it is understood that microbial consortia require a source of carbon and energy to thrive. In some studies, PET microplastics have been used as the sole carbon and energy source for microbial growth, demonstrating the potential for biodegradation in nutrient-limited environments where the cyclic pentamer itself can serve as a substrate. researchgate.net The presence of other readily available carbon sources may influence the preferential degradation of substrates by microbial communities.
Table 1: Influence of pH and Temperature on PET Degradation by BIND-PETase
| Parameter | Condition | Degradation Product Concentration (μM) | Degradation Efficiency (%) | Time (days) |
|---|---|---|---|---|
| pH | 7 | 1556.8 | - | - |
| 9 | 2967.8 | - | - | |
| Temperature | 30°C | - | 4.79 | 7 |
| Room Temperature | - | 0.27 | 7 |
Photodegradation Processes and Mechanisms
Photodegradation, initiated by exposure to ultraviolet (UV) radiation, is a significant abiotic degradation pathway for ethylene terephthalate and its cyclic oligomers. This process involves the absorption of photons, leading to chain scission and the formation of various degradation products.
The primary photochemical reactions in PET involve the cleavage of the ester bonds in the polymer backbone. nih.gov UV-B radiation (280-315 nm) is particularly effective in causing PET degradation. nih.gov The degradation process is believed to follow Norrish type I and type II reactions. Norrish type I reactions involve the cleavage of the ester bond to form radicals, while Norrish type II reactions involve intramolecular hydrogen abstraction, leading to the formation of a cyclic transition state and subsequent chain scission. researchgate.net
Upon UV irradiation, cyclic PET oligomers can be converted into linear oligomers with carboxyl end groups. jeol.comjeol.com Mass spectrometry imaging has shown that UV irradiation leads to a decrease in the intensity of cyclic oligomer signals and a corresponding increase in signals from photo-oxidative degradation products with COOH/COOH end groups. jeol.com The degradation products of PET photodegradation can include esters, peresters, and benzoic acids.
The efficiency of photodegradation can be influenced by the presence of photocatalysts. For instance, a MoS₂/g-C₃N₄ photocatalyst has been shown to efficiently upcycle PET into valuable organic chemicals under visible light. acs.org Similarly, a cerium-based photocatalytic system can depolymerize post-consumer PET under visible light at ambient temperature and pressure. rsc.org While these studies focus on the PET polymer, the fundamental mechanisms are applicable to the photodegradation of the cyclic pentamer.
Table 2: Effect of UV Irradiation on PET Oligomer Series
| Oligomer Series | Description | Change in Ion Intensity with UV Irradiation |
|---|---|---|
| Series I | Cyclic PET oligomer | Decreases |
Hydrolytic Degradation Under Environmental Conditions
Hydrolytic degradation is a key abiotic process that contributes to the breakdown of this compound in aqueous environments. This process involves the cleavage of the ester linkages by water molecules, leading to the formation of smaller, more soluble molecules.
The rate of hydrolysis is significantly influenced by temperature and pH. Generally, the rate of hydrolysis increases with increasing temperature. nih.gov Studies on the hydrolysis of PET have shown that the degradation follows pseudo-first-order kinetics, and the rate increases with increasing molecular weight of the oligomers. nih.gov The hydrolysis is catalyzed by hydrogen ions in acidic conditions. nih.gov
Under neutral conditions, such as in marine water, the hydrolysis of PET can still occur, albeit at a slower rate. The presence of various metallic ions in seawater can act as catalysts, promoting the depolymerization of PET. nih.gov The primary products of complete hydrolysis of this compound are terephthalic acid (TPA) and ethylene glycol (EG). Incomplete hydrolysis can lead to the formation of linear oligomers with hydroxyl and carboxyl end groups.
Enzymes can also catalyze the hydrolysis of PET cyclic oligomers. For example, a carboxylesterase from the thermophilic actinomycete Thermobifida fusca has been shown to hydrolyze cyclic PET trimers with an optimal activity at 60°C and a pH of 6. researchgate.net The enzymatic hydrolysis of the cyclic structure is a crucial step, after which the resulting linear oligomers can be more rapidly hydrolyzed. researchgate.net
Table 3: Products of Ethylene Terephthalate Cyclic Trimer Hydrolysis
| Hydrolysis Method | Primary Products |
|---|---|
| Chemical (Acid/Base/Neutral) | Terephthalic acid, Ethylene glycol |
Sorption and Desorption Behavior in Various Environmental Matrices
The environmental mobility and bioavailability of this compound are influenced by its sorption and desorption behavior in different environmental matrices, such as soil and sediment. Sorption refers to the partitioning of a chemical from the aqueous phase to a solid phase.
The extent of sorption is dependent on the properties of both the chemical and the environmental matrix. For organic compounds like the cyclic pentamer, sorption is often correlated with the organic matter content of the soil or sediment. mdpi.com The hydrophobic nature of the cyclic pentamer suggests that it will tend to adsorb to organic matter in soil and sediment, reducing its concentration in the water column and limiting its transport.
Studies on PET microplastics have shown that they can adsorb various contaminants, including heavy metals. researchgate.net While this research focuses on the sorption of contaminants to PET, it highlights the surface properties of PET-based materials that would also govern the sorption of the cyclic pentamer to environmental solids. The sorption process is often described by isotherm models, such as the Freundlich and Langmuir models, which relate the concentration of the chemical in the solid phase to its concentration in the aqueous phase at equilibrium.
Desorption, the reverse process of sorption, determines the potential for the release of the cyclic pentamer back into the aqueous phase. The strength of the sorption interaction will influence the rate and extent of desorption. Strongly sorbed compounds will be less mobile and less bioavailable. The specific sorption and desorption characteristics of this compound in various soils and sediments are an area that requires further research to fully understand its environmental fate.
Table 4: Factors Influencing Sorption of Organic Chemicals in Soil
| Factor | Description |
|---|---|
| Soil Properties | |
| Organic Matter Content | Higher organic matter content generally leads to higher sorption of hydrophobic organic compounds. |
| Clay Content and Type | Clay minerals can provide surface area for adsorption. |
| pH | Can influence the surface charge of soil particles and the speciation of the chemical. |
| Chemical Properties | |
| Hydrophobicity | More hydrophobic compounds tend to sorb more strongly to organic matter. |
Strategies for Mitigation and Utilization of Ethylene Terephthalate Cyclic Pentamer
Process Optimization for Minimizing Cyclic Pentamer Formation
Minimizing the generation of cyclic oligomers at the source is the most efficient approach. This involves careful control and optimization of the polymerization process itself, from the catalyst systems employed to the design of the reactors and post-polymerization handling.
The choice of polycondensation catalyst significantly influences the rate of polymer chain growth and the formation of side products, including cyclic oligomers. Common catalysts for PET production include compounds based on antimony, germanium, and titanium. google.com
Antimony Catalysts: Antimony trioxide (Sb₂O₃) and antimony acetate (B1210297) are widely used catalysts. google.comelsevierpure.com While effective for polymerization, they can also promote the side reactions that lead to oligomer formation. Research has shown that combining antimony catalysts with certain phosphorus compounds can help suppress the formation of cyclic trimers. google.com
Germanium and Titanium Catalysts: Germanium catalysts (e.g., germanium dioxide) and titanium catalysts (e.g., tetrabutyl titanate) are known for their high activity, which can lead to faster polymerization rates. google.com However, this high activity can also increase the production of cyclic oligomers. google.com Therefore, their use requires careful optimization of reaction conditions. To counteract this, additives such as alkali or alkaline-earth metal compounds (e.g., calcium acetate) can be introduced when using germanium catalysts to effectively restrain oligomer production. google.com Similarly, modifying titanium catalysts, for instance by combining titanium and silicon compounds, can moderate the catalytic activity to achieve a balance between polymerization speed and reduced side reactions, resulting in better quality PET. scielo.br
Recent strategies involve the addition of specific compounds to the reaction mixture to inhibit the cyclization reactions. For example, adding calcium phosphate (B84403) or carboxyphosphonic acid compounds during the melt-polymerization stage has been shown to effectively decrease the residual amount of cyclic oligomers in the final PET chips. google.com
Table 1: Impact of Catalyst Systems and Additives on Cyclic Oligomer Formation
| Catalyst/Additive System | Typical Concentration | Effect on Cyclic Oligomers | Reference |
|---|---|---|---|
| Germanium Dioxide (GeO₂) | 130 ppm | High activity can increase oligomer formation. google.com | google.com |
| Titanium Catalyst (e.g., Tetraisopropoxide) | 100 ppm | High activity can increase oligomer formation. google.com | google.com |
| Antimony Acetate (Sb(CH₃COO)₃) | 500 ppm | Standard catalyst; promotes polymerization. | google.com |
| GeO₂ with Calcium Acetate | 200 - 10,000 ppm of additive | Addition of alkali/alkaline-earth metals restrains oligomer production. google.com | google.com |
| Calcium Phosphate (Ca₃(PO₄)₂) | 50 - 500 ppm | Effectively reduces cyclic oligomer content in PET chips. google.com | google.com |
| Introduction of Comonomers (e.g., 11% Naphthalene unit) | 11 mole % | Can reduce cyclic trimer content by up to 69%. | elsevierpure.com |
The design and operation of polymerization reactors play a crucial role in controlling the reaction kinetics and thermodynamics, which in turn affect oligomer formation. The goal is to favor the linear chain-growth reaction over the intramolecular cyclization (backbiting) reactions that form cyclic oligomers.
Key control strategies include:
Temperature Profiling: It has been found that operating the polymerization reactor at a high temperature initially promotes a high conversion of monomers. Subsequently, the temperature should be lowered to reduce the formation of undesired side products like cyclic oligomers. austinpublishinggroup.comresearchgate.net
Staged Reactors: Industrial processes often use a sequence of reactors. For instance, employing a series of continuous stirred-tank reactors (CSTRs) operating at different temperatures can be more effective at controlling the reaction environment than a single reactor. ias.ac.in This allows for optimization at each stage of polymerization, from initial esterification to final polycondensation under high vacuum.
Pressure and Vacuum Control: The polycondensation stage is carried out under high vacuum to effectively remove reaction by-products like ethylene (B1197577) glycol and water, driving the equilibrium toward the formation of high molecular weight polymer. Efficient removal of these by-products is critical, as their presence can influence side reactions.
After the main polymerization is complete, the PET polymer contains a certain equilibrium concentration of cyclic oligomers. Post-polymerization techniques can be employed to both increase the polymer's molecular weight and reduce the content of volatile substances, including cyclic oligomers.
Solid-State Polymerization (SSP): This process involves heating PET chips to a temperature below their melting point (typically around 200-230°C) under a vacuum or an inert gas flow. During SSP, polycondensation reactions continue in the solid phase, which increases the polymer chain length and intrinsic viscosity. google.com This process also facilitates the removal of volatile by-products, including acetaldehyde (B116499) and cyclic oligomers, which diffuse to the surface of the chips and are carried away by the gas stream. Increasing the intrinsic viscosity of PET chips to above 0.70 dl/g through SSP is a common method for reducing the final oligomer content. google.com
Devolatilization is the general process of removing volatile components, which is integral to both the final stages of melt polymerization (under vacuum) and subsequent SSP. The efficiency of devolatilization is dependent on temperature, pressure, time, and the surface area of the polymer (i.e., chip size).
Techniques for Removal and Separation from Poly(ethylene terephthalate) Products
When cyclic oligomers are present in the final PET product, they can be removed through various extraction techniques. These methods are particularly important for applications where surface purity is critical.
Solvent extraction involves using a liquid solvent that can selectively dissolve the low molecular weight cyclic oligomers without dissolving the high molecular weight PET polymer.
Soxhlet Extraction: This is a traditional and effective, albeit time-consuming, method. It involves continuously washing the polymer with a heated solvent. Xylene is a common solvent for this process, typically requiring long extraction times (e.g., 24 hours) to achieve significant removal of oligomers. psu.edu
Microwave-Assisted Extraction (MAE): MAE is a more rapid alternative to Soxhlet extraction. rsc.org By using microwave energy to heat the solvent in a sealed vessel, higher temperatures and pressures can be achieved, significantly accelerating the extraction process. Studies have shown that using dichloromethane (B109758) as a solvent, MAE can achieve comparable results to 24-hour Soxhlet extraction in just 120 minutes at 120°C. psu.edu Further increasing the temperature to 125°C can reduce the extraction time to just 30 minutes. psu.edu
Table 2: Comparison of Solvent Extraction Techniques for PET Cyclic Oligomers
| Extraction Method | Solvent | Temperature | Time | Total Extractables (% w/w) | Reference |
|---|---|---|---|---|---|
| Soxhlet | Xylene | Boiling Point (~140°C) | 24 hours | 1.24% | psu.edu |
| Microwave-Assisted (MAE) | Dichloromethane | 120°C | 120 minutes | Comparable to Soxhlet | psu.edu |
| Microwave-Assisted (MAE) | Dichloromethane | 125°C | 30 minutes | 1.05% | psu.edu |
Supercritical fluid extraction (SFE) is an advanced technique that uses a substance above its critical temperature and pressure (a supercritical fluid) as the extraction solvent. Supercritical carbon dioxide (sc-CO₂) is widely used for this purpose because it is non-toxic, non-flammable, and leaves no solvent residue.
The properties of sc-CO₂ can be tuned by changing the pressure and temperature, allowing for selective extraction of different components. SFE has proven effective in removing residual cyclic oligomers from polymers. phasex4scf.com For example, in the purification of medical-grade silicone polymers, SFE with CO₂ can reduce the content of cyclic oligomers from as high as 4% by weight to less than 10 ppm. phasex4scf.com While specific data for the ethylene terephthalate (B1205515) cyclic pentamer is limited, studies on PET have demonstrated that sc-CO₂ can effectively extract the more common cyclic trimer, indicating the potential of this technique for removing a range of cyclic oligomers from the polymer matrix. tue.nl
Adsorption and Filtration Technologies for Oligomer Removal
The removal of cyclic oligomers from PET is crucial for improving the quality of virgin and recycled polymer and for isolating these compounds for further use. Various physical and chemical extraction methods have been explored to reduce oligomer content.
Another promising approach involves the use of supercritical fluids, such as carbon dioxide (CO₂). For polybutylene terephthalate (PBT), a polyester (B1180765) with similar chemical characteristics to PET, a compressed CO₂ antisolvent technique has proven highly effective. mdpi.com In this process, the polymer is dissolved in a suitable solvent, and compressed CO₂ is introduced to precipitate the high-molecular-weight polymer, leaving the oligomers in solution. This method has demonstrated high removal efficiency for smaller cyclic oligomers in PBT, suggesting its potential applicability to PET. mdpi.com
Purification strategies for value-added products derived from PET depolymerization, which can be contaminated with oligomers, often involve a combination of technologies such as membrane filtration, crystallization, extraction, or distillation. nih.gov
Table 1: Comparison of Oligomer Removal Technologies
| Technology | Description | Reported Efficiency | Reference |
|---|---|---|---|
| Hydrothermal Extraction | Uses subcritical water to extract soluble oligomers from PET resin. | 16% oligomer reduction from PET at 200°C for 10 min. | colab.wsresearchgate.net |
| Supercritical Fluid Extraction | Uses supercritical CO₂ to extract cyclic oligomers from PBT. | Proposed for PBT oligomer removal. | mdpi.com |
| Compressed CO₂ Antisolvent | Dissolves polymer and uses CO₂ to precipitate it, leaving oligomers in solution. | Up to 81.4% trimer and 95.7% dimer removal from PBT. | mdpi.com |
| Standard Purification | Includes membrane filtration, crystallization, and distillation for separating products. | Method-dependent; used for purifying depolymerization products. | nih.gov |
Strategies for Repolymerization and Valorization
Isolated cyclic oligomers, including the pentamer, are not merely waste products but valuable feedstocks for creating high-performance polymers and specialty chemicals.
Ring-Opening Polymerization (ROP) presents a significant advantage over traditional condensation polymerization by enabling the rapid synthesis of high molecular weight polyesters without generating small molecule byproducts like water or ethylene glycol. researchgate.net This process involves using a catalyst to open the cyclic oligomer ring and initiate a chain-growth polymerization.
Research has demonstrated that a mixture of ethylene terephthalate cyclic oligomers (ETCs), which includes the dimer, trimer, tetramer, pentamer, and hexamer, can be effectively polymerized to form PET. researchgate.netelsevierpure.comresearchgate.net The process typically involves melting the cyclic oligomers (at temperatures around 295°C) and adding a catalyst, such as a cyclic dibutyltin (B87310) initiator. elsevierpure.comcapes.gov.br The optimal polymerization temperature has been identified as approximately 230°C. researchgate.netelsevierpure.com The resulting PET exhibits sufficient crystallinity to be suitable as a matrix for composite materials. elsevierpure.com However, the molecular weight of the final polymer can be limited by the presence of impurities in the oligomer feedstock, which can be a challenge when using oligomers derived from PET waste. researchgate.netelsevierpure.com
A developing industrial process leverages this ring-opening and ring-closing equilibrium chemistry to recycle PET waste. The process converts polymer waste into macrocyclic oligomers, which are then selectively extracted and repolymerized via ROP to produce virgin-quality PET. texaschemistry.org
The ROP of cyclic oligomers offers a versatile platform for creating copolyesters with tailored properties. By combining different types of cyclic oligoesters in the polymerization process, new materials with modified characteristics can be synthesized.
For instance, high-molecular-weight poly(ethylene terephthalate-co-isophthalate) has been successfully synthesized by ROP of an equimolar mixture of cyclic oligo(ethylene terephthalate) and cyclic oligo(ethylene isophthalate). researchgate.net This demonstrates that the cyclic pentamer of ethylene terephthalate can be co-polymerized with the cyclic oligomers of other polyesters to produce random copolymers. This approach allows for the incorporation of different monomer units, such as isophthalic acid, to modify properties like crystallinity, melting point, and solubility, leading to the development of specialty materials. nih.gov
Beyond repolymerization, cyclic oligomers can be chemically converted into their constituent monomers or other high-value chemicals. This "upcycling" approach is a cornerstone of the circular economy for plastics. The primary strategy involves the complete depolymerization of PET waste, including its oligomer content, back to monomers like terephthalic acid (TPA) and ethylene glycol (EG). researchgate.net
These monomers then serve as platform chemicals for a variety of chemical and biological conversion processes. jmb.or.kr For example, TPA derived from PET can be biotransformed by engineered microorganisms into valuable products such as:
Catechol: Used as a multifunctional coating material. nih.gov
Muconic Acid and Adipic Acid: Precursors for producing nylon and other polymers. jmb.or.kr
Vanillin: A widely used flavoring agent. jmb.or.kr
Glycolysis is another common chemical recycling method where PET is broken down into bis(2-hydroxyethyl) terephthalate (BHET) and other oligomers. nih.gov These glycolysis products can be purified and used to resynthesize PET or serve as intermediates for other valuable products. For example, glycolysis products can be valorized through phosphorylation to create compounds with potential applications as flame retardants or thermal stabilizers. nih.gov
Table 2: Examples of Value-Added Products from PET Depolymerization
| Depolymerization Product | Conversion Method | Final Value-Added Product | Potential Application | Reference |
|---|---|---|---|---|
| Terephthalic Acid (TPA) | Whole-cell biotransformation | Catechol | Multifunctional coatings | nih.gov |
| Terephthalic Acid (TPA) | Biological upcycling | Muconic Acid, Adipic Acid | Polymer precursors (e.g., nylon) | jmb.or.kr |
| Terephthalic Acid (TPA) | Biological upcycling | Vanillin | Flavoring agent | jmb.or.kr |
| Glycolysis Products (GP-PET) | Phosphorylation | Phosphorylated Oligomers | Flame retardants, thermal stabilizers | nih.gov |
Applications in Advanced Materials Science (non-clinical)
The unique "endless" or cyclic topology of molecules like the ethylene terephthalate cyclic pentamer provides distinct physical and chemical properties compared to their linear counterparts, making them interesting building blocks for novel materials.
Cyclic polymers are being explored as foundational components for creating complex, next-generation polymer architectures. Their lack of end-groups results in unique characteristics such as higher density and lower intrinsic viscosity compared to linear polymers of the same molecular weight. researchgate.net
The cyclic pentamer can be envisioned as a macro-monomer that, through controlled polymerization techniques, could be used to construct sophisticated structures like cyclic brush polymers or cyclic gels. These advanced materials have potential applications where controlled topology is critical. For example, the cyclic architecture can lower the frictional forces between coated surfaces and allow for precise tuning of domain spacing in self-assembling block copolymers. researchgate.net The combination of controlled polymerization methods with the unique properties of cyclic molecules opens a pathway to materials with enhanced thermal stability and other desirable characteristics. researchgate.net
Role in Polymer Blends or Composites (if relevant for material properties/processing)
This compound, as a component of the broader mixture of ethylene terephthalate cyclic oligomers (ETCs), presents both challenges and opportunities when incorporated into polymer blends or composites. The presence and behavior of these cyclic compounds can significantly influence the processing and final material properties of such multicomponent systems.
One of the most notable roles of ETCs, including the pentamer, is their use as low-viscosity precursors for the production of high-performance poly(ethylene terephthalate) (PET) composites. elsevierpure.comresearchgate.netcapes.gov.br The melt viscosity of ETCs is exceptionally low (around 30 cP at 295 °C), a property that is highly advantageous for manufacturing processes like resin transfer molding or infusion. elsevierpure.comcapes.gov.br This low viscosity allows the molten oligomers to efficiently impregnate large and complex fiber preforms, which is a significant challenge for highly viscous molten PET polymer. elsevierpure.com The subsequent in-situ ring-opening polymerization (ROP) of the cyclic oligomers forms the PET matrix around the reinforcement fibers. researchgate.net
However, the polymerization of these cyclic oligomers directly into a composite matrix presents challenges. Research has shown that while the resulting PET can have sufficient crystallinity for a good composite matrix, achieving a high molecular weight can be difficult. elsevierpure.comresearchgate.net Impurities present in the cyclic oligomers, which can be derived from PET waste, may lead to the formation of lower molecular weight PET. This lower molecular weight is often insufficient to create the strong, tough matrix required for high-performance composites. elsevierpure.comresearchgate.net
In the context of recycled PET (rPET), which is frequently used in blends and composites, the inherent presence of cyclic oligomers is a critical factor. The reprocessing of PET through thermal degradation reactions can increase the concentration of these oligomers. researchgate.net Higher oligomer content in rPET can negatively affect the mechanical properties of the final product, contributing to issues like enhanced brittleness. researchgate.net This occurs because the short-chain oligomers can interfere with the polymer chain entanglement and crystallization behavior of the matrix.
Conversely, the chemical reactivity inherent in the depolymerization process that forms cyclic oligomers can be leveraged to create advanced composites. A novel approach involves the "dynamic depolymerization" of waste PET in the presence of fillers like graphene oxide (GO). acs.org This process facilitates the transesterification of the polymer onto the GO surface, effectively grafting PET chains to the filler. This functionalization enhances the miscibility and integration of the filler within a polymer matrix, which is crucial for improving mechanical properties. acs.org This suggests that the reactive nature of PET-derived species, including oligomers, can be utilized to compatibilize and strengthen composite materials. acs.org
The following table summarizes the key findings regarding the role of ethylene terephthalate cyclic oligomers in polymer composites.
| Feature | Role/Effect of Ethylene Terephthalate Cyclic Oligomers (ETCs) | Research Findings |
| Processing | Serve as low-viscosity precursors for composite manufacturing. | Molten ETCs exhibit a very low viscosity (~30 cP), enabling efficient infusion into large composite preforms before in-situ polymerization. elsevierpure.comcapes.gov.br |
| Matrix Properties | Can form a PET matrix with adequate crystallinity. | The molecular weight of the PET formed from ETC polymerization can be too low to create a sufficiently strong and tough matrix for high-performance applications, often due to impurities. elsevierpure.comresearchgate.net |
| Effect in Recycled PET | Presence in recycled PET can negatively impact mechanical properties. | Increased oligomer content in reprocessed PET is linked to enhanced brittleness in the final products. researchgate.net |
| Filler Functionalization | Can be used to functionalize fillers to improve composite integration. | Depolymerization processes can be used to graft PET onto fillers like graphene oxide, improving miscibility and potential for mechanical enhancement. acs.org |
Theoretical and Computational Investigations of Ethylene Terephthalate Cyclic Pentamer
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation serve as powerful tools to investigate the properties of the PET cyclic pentamer. These computational techniques allow for the examination of molecular structures, dynamics, and interactions that govern the macroscopic behavior of the material.
Computational studies have revealed that the physicochemical properties of PET cyclic oligomers are influenced by an "odd-even effect," which relates to the number of repeating monomer units. mdpi.comdntb.gov.uaresearchgate.net The ethylene (B1197577) terephthalate (B1205515) cyclic pentamer, having an odd number of units (five), exhibits a non-symmetrical and more disordered spatial configuration compared to its even-numbered counterparts like the tetramer and hexamer. mdpi.com This structural characteristic is believed to result in strained molecular conformations. mdpi.com
Conformational analysis, through energy minimization calculations, is employed to identify the most stable three-dimensional structures (conformers) of the cyclic pentamer. These studies help to understand how the molecule arranges itself in space to achieve the lowest potential energy state. The predicted disordered structure for odd-numbered oligomers, such as the pentamer, is thought to contribute to its distinct physical properties, including a lower melting point and different solubility behavior compared to adjacent even-numbered oligomers. mdpi.comresearchgate.net For instance, the melting point of the pentamer is 203°C, which is a decrease from the 226°C melting point of the tetramer, defying the general trend of melting points increasing with molecular mass. mdpi.com
| Oligomer | Number of Units | Molecular Formula | Melting Point (Tm) in °C | Observed Ion (m/z) |
|---|---|---|---|---|
| Cyclic Dimer | 2 (Even) | C20H16O8 | 189 | 385.091 [M+H]+ |
| Cyclic Trimer | 3 (Odd) | C30H24O12 | 155 | 577.134 [M+H]+ |
| Cyclic Tetramer | 4 (Even) | C40H32O16 | 226 | 769.177 [M+H]+ |
| Cyclic Pentamer | 5 (Odd) | C50H40O20 | 203 | 983.199 [M+Na]+ |
| Cyclic Hexamer | 6 (Even) | C60H48O24 | 253 | 1153.263 [M+H]+ |
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govnih.gov For PET oligomers, MD simulations performed in an isobaric-isothermal (NpT) ensemble can predict a range of thermodynamic, transport, and structural properties. nih.gov While many studies focus on linear oligomers, the same methodologies are applicable to cyclic structures like the pentamer. nih.govnih.gov
MD simulations can model the behavior of the cyclic pentamer in different environments, such as in a polymer melt, in contact with a solvent, or in a vacuum. nih.govnih.gov These simulations provide insights into:
Thermodynamic Properties: Density, potential energy, and heat capacity. nih.gov
Transport Properties: Self-diffusivity and viscosity, which are crucial for understanding migration potential. nih.gov
Structural Properties: How the molecule folds and interacts with its surroundings. nih.gov
By simulating the cyclic pentamer in solvents like water or decamethyl-cyclopentasiloxane (D5), researchers can study swelling effects and changes in the polymer's microstructure, which are relevant to dyeing processes and material degradation. nih.gov Reactive MD simulations can further be used to investigate chemical processes like hydrolysis, providing detailed pathways of bond dissociation and the formation of intermediate species at various temperatures. nih.gov
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. Methods like DFT at the B3LYP/6-31+G(d,p) level of theory can be used to perform geometry optimization and calculate various parameters for PET and its oligomers.
For the ethylene terephthalate cyclic pentamer, these calculations can yield valuable information about its electronic structure and potential reactivity, including:
Dipole Moment: Indicates the polarity of the molecule.
HOMO/LUMO Energy Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic transitions. researchgate.net
Electron Density Distribution: Shows how electrons are distributed across the molecule, highlighting regions that are electron-rich or electron-poor and thus susceptible to certain types of chemical attack.
Studies on linear PET conformers have shown that electronic properties are highly dependent on the molecule's specific geometry (e.g., cis vs. trans isomers). Similar principles would apply to the complex conformational landscape of the cyclic pentamer, where its non-symmetrical structure would lead to a unique electronic profile influencing its interactions and reactivity. mdpi.com
Prediction of Formation Mechanisms and Equilibrium Concentrations
Cyclic oligomers, including the pentamer, are primarily formed during the melt phase of PET production through intramolecular reactions. capes.gov.brresearchgate.net The main mechanisms are believed to be:
Intramolecular Transesterification (Alcoholysis): A hydroxyl end-group of a linear polymer chain attacks an ester linkage within the same chain, leading to the formation of a cyclic oligomer and a new, shorter linear chain. This "backbiting" reaction is considered the most feasible route for cyclization. researchgate.net
Acidolysis: A carboxylic acid end-group attacks an ester linkage in a similar intramolecular fashion. researchgate.net
Ester-Interchange Reaction: An ester group from one part of the chain reacts with another ester group on the same chain. researchgate.net
These formation processes are equilibrium reactions. researchgate.net Kinetic studies allow for the development of theoretical rate equations that can predict the formation of cyclic oligomers under specific conditions (e.g., temperature, molecular weight of the polymer). capes.gov.br Experimental data has shown close agreement with these theoretically derived equations, validating the proposed mechanisms. capes.gov.br Even in PET that has been purified to be free of cyclic oligomers, these species will re-form if the polymer is melted, eventually reaching an equilibrium concentration. researchgate.net
Modeling of Diffusion and Migration Kinetics within Polymer Matrices
The migration of low molecular weight substances like the cyclic pentamer from PET materials is a critical aspect, especially for food contact applications. uva.nlfraunhofer.de The movement of these molecules within the polymer matrix is governed by diffusion. Mathematical models are used to predict the diffusion coefficient (D) and, consequently, the migration kinetics.
Two commonly used models for predicting diffusion in PET are:
The Piringer Model: A universal model applicable to various polymers, which often provides a conservative (worst-case) estimation of migration. uva.nlfraunhofer.de
The Welle Model: Developed specifically for PET, this model considers the molecular volume of the diffusing substance and temperature. uva.nlfraunhofer.de
The diffusion coefficient is highly dependent on the size and shape of the migrating molecule. However, factors like the interaction with a solvent can significantly alter migration behavior. For example, ethanol (B145695) has been shown to act as a plasticizer, swelling the PET matrix and increasing the mobility of polymer chains, which leads to higher diffusion rates than predicted by models based on non-swelling conditions. uva.nl Theoretical models are continuously refined by comparing their predictions with experimental data obtained from kinetic migration studies. uva.nl
| Modeling Approach | Key Parameters | Applicability Notes |
|---|---|---|
| Piringer Model | Fixed activation energy for a given polymer (e.g., 100 kJ mol-1 for PET) | Generally provides a conservative, higher estimate of diffusion. |
| Welle Model | Molecular volume of the migrant, temperature, polymer-specific parameters | Specifically developed for PET under non-swelling conditions. May underestimate diffusion in the presence of swelling agents like ethanol. |
Simulation of Interactions with Polymer Chains and Surfaces
The interaction of the this compound with the surrounding long polymer chains and surfaces can be investigated using molecular dynamics (MD) and coarse-grained molecular dynamics (CG-MD) simulations. nih.govresearchgate.net These simulations model the non-covalent interactions, such as van der Waals and electrostatic forces, between the cyclic oligomer and the polymer matrix.
By simulating these interactions, researchers can understand:
Distribution within the Matrix: Whether the cyclic pentamer is likely to be evenly distributed or to aggregate in certain regions of the amorphous polymer.
Surface Migration: The tendency of the oligomer to diffuse towards and accumulate on the surface of the PET material. This phenomenon can sometimes lead to the formation of a crystalline surface "bloom," which can affect the material's properties.
Interfacial Behavior: How the cyclic pentamer behaves at the interface between the polymer and a contacting phase (e.g., a liquid or gas), which is fundamental to predicting migration. nih.gov
Coarse-grained models, which simplify the atomic representation of the molecules, can be used to simulate larger systems and longer timescales, providing insights into properties like the radius of gyration and self-diffusivity of oligomers within an entangled polymer melt. researchgate.net These simulations help build a comprehensive picture of the molecular-level forces that drive the macroscopic behavior of the cyclic pentamer within PET.
Computational Design of Strategies for Formation Control and Selective Synthesis
The selective synthesis of a specific cyclic oligomer, such as the this compound, from a complex mixture of linear and cyclic species presents a significant chemical challenge. Computational chemistry offers a powerful toolkit to investigate the underlying mechanisms of cyclization and to design strategies that can favor the formation of a desired macrocycle. While specific computational studies focusing exclusively on the this compound are not extensively documented in publicly available research, the principles and methods have been established through theoretical investigations of other polyester (B1180765) and macrocyclization reactions. These studies provide a clear framework for how computational design can be applied to control the formation and achieve selective synthesis of the target pentamer.
The primary goal of computational design in this context is to manipulate the reaction conditions to favor the kinetic and thermodynamic pathways leading to the cyclic pentamer over other competing reactions, such as the formation of other cyclic oligomers (trimer, tetramer, etc.) or linear polymer chain extension. Key computational approaches include Density Functional Theory (DFT) for mechanistic insights and Molecular Dynamics (MD) or Monte Carlo simulations for conformational analysis.
Theoretical Framework: Kinetic vs. Thermodynamic Control
The formation of cyclic oligomers in polyester systems is governed by a delicate balance between kinetic and thermodynamic factors.
Kinetic Control: Under kinetic control, the product distribution is determined by the relative rates of the competing cyclization and polymerization reactions. The fastest-forming product will be the major product, even if it is not the most stable. High-dilution conditions are a classic practical strategy to favor intramolecular cyclization (unimolecular) over intermolecular polymerization (bimolecular). Computational modeling can quantify the energy barriers for these competing pathways, providing a basis for selecting conditions (e.g., catalysts, temperature) that lower the activation energy for the desired cyclization.
Thermodynamic Control: Under thermodynamic control, the system reaches equilibrium, and the product distribution is determined by the relative stabilities of the various cyclic and linear species. The most stable product will predominate. Computational methods can predict the relative thermodynamic stabilities of the different cyclic oligomers. For instance, the stability of a cyclic molecule is influenced by ring strain and non-covalent interactions within the macrocycle.
Computational studies can help determine which regime is dominant under specific conditions and how to shift the balance toward the desired outcome. For example, by modeling the reaction at different temperatures, it is possible to predict whether a kinetically favored product can be isolated before the system equilibrates to the thermodynamically favored one.
Density Functional Theory (DFT) for Mechanistic Elucidation
DFT is a quantum mechanical method used to study the electronic structure of molecules and reaction mechanisms. It is instrumental in designing strategies for selective synthesis by providing detailed energetic information about reaction pathways.
Catalyst Design: Catalysts play a crucial role in transesterification and ring-closing reactions. DFT can be used to model the interaction of different catalysts (e.g., metal alkoxides, organocatalysts) with the polyester chain. researchgate.netmdpi.com By calculating the structures and energies of transition states for catalyst-mediated reactions, researchers can predict which catalyst will be most effective at promoting the cyclization of a linear pentameric precursor. researchgate.net This allows for the in silico screening of potential catalysts before experimental validation, saving time and resources.
Reaction Pathway Analysis: The formation of cyclic oligomers can occur through several mechanisms, including "back-biting" (intramolecular transesterification) of a growing polymer chain or an end-to-end cyclization of a linear oligomer. DFT calculations can map out the potential energy surfaces for these different pathways. By comparing the activation energies, the most likely mechanism can be identified, and strategies to favor it can be devised. For example, if a back-biting mechanism is found to predominantly produce smaller rings, conditions could be computationally designed to favor the end-to-end cyclization of a pre-formed linear pentamer.
The following table summarizes how DFT can be applied to study catalyst-mediated cyclization:
| Computational Task | Objective | Key Calculated Parameters | Relevance to Selective Synthesis |
| Catalyst-Substrate Docking | To determine the binding mode and initial interaction between the catalyst and the linear pentamer precursor. | Binding energy, intermolecular distances, geometry of the complex. | A favorable binding orientation is a prerequisite for an efficient catalytic cycle. |
| Transition State Search | To identify the highest energy point along the reaction coordinate for the ring-closing step. | Transition state geometry, activation energy (ΔG‡), imaginary frequencies. | Lower activation energy indicates a faster reaction. A catalyst that selectively lowers the ΔG‡ for pentamer formation is desirable. |
| Reaction Coordinate Mapping | To trace the entire energy profile from reactants to products. | Reaction energy (ΔG_rxn), energies of intermediates. | Provides a complete picture of the catalytic cycle, revealing potential rate-limiting steps and side reactions. |
Molecular Modeling and Simulation for Conformational Insights
The probability of a linear oligomer cyclizing is highly dependent on its conformational freedom and the likelihood that its reactive ends will come into close proximity. Molecular modeling techniques, such as Molecular Dynamics (MD) and Monte Carlo simulations, are used to explore the conformational landscape of these molecules.
End-to-End Distance Distribution: MD simulations can be used to model the behavior of a linear ethylene terephthalate pentamer in different solvents and at various temperatures. By tracking the positions of the atoms over time, a statistical distribution of the distance between the two ends of the chain can be calculated. A high probability of a small end-to-end distance suggests a greater propensity for cyclization. These simulations can guide the choice of solvent, which can influence the chain's conformation through solute-solvent interactions.
Ring Strain and Stability: Once a cyclic pentamer is formed, its stability is influenced by factors such as ring strain. Molecular mechanics or DFT calculations can be used to determine the strain energy of different cyclic oligomers (trimer, tetramer, pentamer, etc.). This information is crucial for understanding the thermodynamic landscape of the system. A study on the physical properties of PET cyclic oligomers noted an "odd-even effect" in their melting points, which is related to their molecular structure and packing efficiency, hinting at differences in stability that could be computationally explored. mdpi.com
Template-Assisted Synthesis: Computational modeling can be used to design template molecules that bind to the linear pentamer in a conformation that pre-organizes it for cyclization. The template holds the reactive ends in proximity, effectively increasing the "effective concentration" and promoting the intramolecular reaction. MD simulations can be used to assess the stability of the template-oligomer complex and to ensure that the reactive groups are correctly oriented.
The table below outlines the application of molecular modeling in designing cyclization strategies:
| Computational Method | Investigated Property | Parameters of Interest | Application to Synthesis Design |
| Molecular Dynamics (MD) | Conformational dynamics of linear pentamer | End-to-end distance, radius of gyration, solvent effects. | Predicting the intrinsic propensity for cyclization and selecting solvents that favor compact conformations. |
| Monte Carlo (MC) | Statistical sampling of conformations | Probability distributions of chain conformations. | Complements MD in exploring a wide range of possible structures to assess cyclization probability. |
| Molecular Mechanics (MM) / DFT | Ring strain energy of cyclic oligomers | Strain energy, conformational energy, relative stability. | Assessing the thermodynamic favorability of the cyclic pentamer compared to other ring sizes. |
Emerging Research Frontiers and Future Perspectives
Development of Novel and Sustainable Synthetic Routes
The formation of cyclic oligomers, including the pentamer, is an inherent aspect of PET synthesis, arising from intramolecular "backbiting" or ester interchange reactions. nasa.govresearchgate.net While historically viewed as byproducts to be minimized, there is growing interest in intentionally producing these cyclic molecules from PET waste as a feedstock for new materials.
A primary sustainable route for generating cyclic oligomers is the cyclo-depolymerization (CDP) of post-consumer PET. psu.edu This chemical recycling method leverages ring-chain equilibria, often in dilute solutions with specific catalysts, to convert linear polymer chains back into a mixture of cyclic molecules. psu.eduresearchgate.net Research in this area focuses on optimizing reaction conditions—such as temperature, pressure, and catalyst selection—to control the distribution of the resulting oligomers and maximize the yield of the desired cyclic pentamer. The reverse reaction, ring-opening polymerization (ROP), efficiently converts these cyclic oligomers into high molecular weight PET without the volatile byproducts associated with traditional condensation polymerization, making it a cornerstone of closed-loop recycling strategies. acs.orgresearchgate.net
Future research is directed towards developing highly selective and energy-efficient catalytic systems that can precisely target the depolymerization of PET to yield a high proportion of cyclic pentamer. This includes exploring novel organocatalysts and ionic liquids to create more sustainable and economically viable synthetic pathways.
| Synthesis/Conversion Route | Description | Key Research Focus |
| Cyclo-depolymerization (CDP) | Depolymerization of linear PET waste into a mixture of cyclic oligomers. psu.edu | Catalyst design for selectivity towards cyclic pentamer; optimizing reaction conditions (temperature, solvent) for higher yields. |
| Ring-Opening Polymerization (ROP) | Polymerization of cyclic oligomers to form high molecular weight PET. acs.org | Developing efficient initiators; creating novel copolyesters by copolymerizing with other cyclic monomers. researchgate.net |
| Controlled Polycondensation | Modifying PET synthesis to influence byproduct formation. elsevierpure.com | Using chain extenders or comonomers to control the rate of cyclic oligomer formation. elsevierpure.com |
Advanced In Situ and Operando Characterization Techniques
Understanding and controlling the formation and consumption of the ethylene (B1197577) terephthalate (B1205515) cyclic pentamer requires advanced analytical techniques that can monitor chemical processes in real-time. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are well-established for quantifying oligomers in final products, they are performed ex situ (after the reaction). nih.govunizar.es
The frontier of characterization lies in in situ and operando methods, which observe the reaction as it happens. These techniques are vital for elucidating reaction pathways, understanding kinetics, and enabling the scale-up of synthesis and recycling processes. frontiersin.org
In Situ High-Temperature-Pressure Infrared Spectrometry (HTP-IR): This powerful technique has been used to successfully monitor the intermediates formed during PET depolymerization, providing direct insight into reaction mechanisms. nih.govresearchgate.net
Spectroscopic Methods: Techniques such as Raman and Near-Infrared (NIR) spectroscopy, already used for in-line monitoring of polymer melts, could be adapted to track the concentration of cyclic species during polymerization or depolymerization in real-time. frontiersin.org
Synchrotron X-ray Techniques: Time-resolved in situ synchrotron X-ray diffraction (TRIS XRD) offers the potential to monitor changes in material structure during mechanochemical recycling processes, which can be correlated with the formation of specific oligomers. frontiersin.org
Future advancements will focus on integrating these sophisticated analytical tools into reactor systems to provide continuous feedback, allowing for precise control over the production or conversion of the cyclic pentamer.
Green Chemistry Approaches to Management and Recycling
Green chemistry principles are central to developing sustainable methods for managing PET waste and its associated oligomers. The goal is to replace harsh chemical treatments with more environmentally benign alternatives.
Enzymatic degradation represents a key green approach. Specific enzymes, such as cutinases and PET hydrolases, can depolymerize PET under mild conditions. nsf.govfrontiersin.org This process often proceeds via endo-lytic activity, where the enzyme cleaves internal ester bonds within the polymer chain, releasing soluble oligomers. nih.govbiorxiv.org While research has confirmed the ability of certain enzymes to hydrolyze the cyclic PET trimer, a significant research frontier is the discovery or engineering of enzymes with high specificity for the cyclic pentamer. researchgate.net This could enable its selective degradation or conversion into valuable monomers like terephthalic acid (TPA) and ethylene glycol (EG).
Another promising green strategy is biological upcycling. This involves using engineered microorganisms to consume PET degradation products, including oligomers, and convert them into new, high-value bioproducts. researchgate.net For instance, research has demonstrated that oligomers from PET glycolysis can be bio-depolymerized and used to synthesize polyhydroxyalkanoates (PHAs), a class of biodegradable plastics. nih.govzenodo.org This approach not only recycles the carbon from plastic waste but also transforms it into a sustainable material.
| Green Chemistry Approach | Mechanism | Target Application for Cyclic Pentamer |
| Enzymatic Depolymerization | Use of enzymes (e.g., cutinases, PET hydrolases) to break down PET into monomers and oligomers. frontiersin.orgnih.gov | Selective enzymatic hydrolysis of the cyclic pentamer into TPA and EG. |
| Biological Upcycling | Microbial conversion of PET-derived monomers and oligomers into new bioproducts. researchgate.net | Use of the cyclic pentamer as a carbon source for engineered microbes to produce PHAs or other biochemicals. nih.gov |
| Catalytic Glycolysis/Hydrolysis | Using greener catalysts (e.g., organocatalysts) and mild reaction conditions to break down PET. pen2print.orgrsc.org | Controlled depolymerization to produce a feedstock rich in cyclic oligomers for subsequent valorization. |
Circular Economy Solutions Integrating Cyclic Pentamer Valorization
The ethylene terephthalate cyclic pentamer is a key intermediate in transitioning from a linear "take-make-dispose" model to a circular economy for PET. Instead of being treated as a contaminant, it can be valorized—converted into valuable products—thereby closing the material loop. mdpi.comlakeheadu.ca
The most direct valorization strategy is its use as a monomer for ROP to produce virgin-quality recycled PET (rPET). acs.org This is a significant upgrade over mechanical recycling, which often leads to downcycling and a decrease in material properties. researchgate.net The ROP of cyclic oligomers isolated from waste is a promising route to high-performance polyesters. psu.eduresearchgate.net
Beyond simple recycling, upcycling the cyclic pentamer into materials with new or enhanced functionalities offers even greater economic and environmental benefits. Researchers have demonstrated that partial depolymerization of PET can yield oligomers that are then transformed into novel materials, such as hyperbranched oligomeric ionogels for potential use in energy storage. ntu.edu.sg This transforms plastic waste into a resource for advanced applications, fully realizing the potential of a circular economy.
Interdisciplinary Research Needs
Addressing the complexities of the this compound requires a highly interdisciplinary approach, integrating expertise from polymer science, environmental science, and materials engineering.
Polymer Science: Research is needed to design selective catalysts for both the targeted synthesis of the cyclic pentamer from waste and its efficient polymerization into new materials. This involves a deep understanding of reaction kinetics, thermodynamics, and polymer chemistry. researchgate.net
Environmental Science: This field must assess the environmental fate, persistence, and potential toxicity of the cyclic pentamer, as oligomers are known to migrate from packaging into food and the environment. foodpackagingforum.orguva.nl Developing robust biodegradation and bioremediation strategies using enzymes or microorganisms is a critical research goal. researchgate.netnih.gov
Materials Engineering: The focus here is on characterizing the properties of polymers and other materials derived from the cyclic pentamer. By using it as a unique building block, materials engineers can explore the creation of novel polyesters or composites with tailored mechanical, thermal, or functional properties for advanced applications. ntu.edu.sg
Collaboration across these disciplines is essential to create a holistic system—from understanding environmental impact and developing green degradation pathways to designing novel materials and optimizing chemical synthesis for a truly circular plastic economy.
Standardization of Analytical Methods and Reference Materials
Comprehensive and reliable research on the this compound is currently hampered by a lack of standardization in analytical methods and a scarcity of certified reference materials. nih.gov
Accurate quantification of the cyclic pentamer in PET, recycled materials, and migration studies is critical for safety assessments, process optimization, and regulatory compliance. However, the absence of commercially available, high-purity analytical standards for the pentamer and other larger oligomers forces many researchers to rely on semi-quantitative methods, often using the more common cyclic trimer as a universal calibrant. nih.govresearchgate.net This practice can lead to significant inaccuracies and makes it difficult to compare data across different studies.
There is a pressing need for the chemical synthesis and certification of reference materials for the entire series of PET cyclic oligomers, including the pentamer. Furthermore, standardization of analytical protocols—from sample extraction to the conditions for liquid chromatography and mass spectrometry—is required to ensure that data is reproducible and reliable. nih.gov Establishing these standards will provide a solid foundation for academic research, industrial quality control, and the development of global regulations for recycled plastics in applications like food packaging. mdpi.com
Q & A
Basic Research Questions
Q. What analytical techniques are effective for identifying and quantifying Ethylene Terephthalate Cyclic Pentamer in PET samples?
- Methodology :
- Chromatographic Techniques : Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-MS-QTOF) enables precise identification and quantification of cyclic oligomers, including pentamers, in virgin and recycled PET matrices .
- Matrix-Assisted Laser Desorption Ionization (MALDI-TOF MS) : Effective for characterizing cyclic oligomers due to its high sensitivity and ability to resolve low-abundance species in polymer extracts .
- High-Performance Liquid Chromatography (HPLC) : Used with purity checks (>95% via HPLC) to isolate cyclic pentamers from polymer mixtures .
Q. What experimental conditions favor the formation of this compound during PET synthesis?
- Key Factors :
- Temperature : Cyclization is thermodynamically favored at high temperatures (>280°C), where entropy-driven ring formation competes with linear chain growth .
- Catalysts : Acidic or basic catalysts (e.g., antimony trioxide) accelerate intramolecular ester exchange reactions, promoting cyclic oligomer formation .
- Reaction Time : Prolonged polycondensation increases cyclic pentamer yield due to equilibrium-driven backbiting mechanisms .
Advanced Research Questions
Q. How can researchers evaluate the role of this compound in PET depolymerization mechanisms?
- Experimental Design :
- Model Systems : Use cyclic pentamer as a substrate in depolymerization reactions (e.g., glycolysis or hydrolysis) to track monomer regeneration via gas chromatography-mass spectrometry (GC-MS) .
- Enzymatic Degradation : Screen hydrolases (e.g., cutinases) for activity against cyclic pentamers, monitoring terephthalic acid release via UV-spectroscopy or HPLC .
- Kinetic Modeling : Compare degradation rates of cyclic vs. linear oligomers to elucidate steric and electronic barriers to enzymatic or chemical cleavage .
Q. What methodologies are employed to assess the migration kinetics of this compound from PET packaging under varying thermal conditions?
- Approach :
- Migration Studies : Expose PET films to food simulants (e.g., 10% ethanol) under controlled thermal stress (e.g., microwave heating). Quantify pentamer migration using UPLC-MS .
- Accelerated Aging : Use Arrhenius modeling to extrapolate long-term migration risks from short-term, high-temperature experiments .
- Regulatory Compliance : Align with EFSA guidelines for tolerable daily intake (TDI) calculations, ensuring migration limits (<0.05 mg/kg food) are met .
Q. How do contradictory findings on the environmental persistence of this compound inform risk assessment frameworks?
- Resolution Strategies :
- Systematic Reviews : Synthesize data from studies on hydrolysis rates (e.g., pH-dependent degradation in aquatic environments) to identify consensus or knowledge gaps .
- Comparative Studies : Evaluate pentamer persistence vs. trimer/dimer analogs under identical conditions (e.g., UV exposure, microbial activity) to clarify structure-stability relationships .
- Meta-Analysis : Apply statistical tools to reconcile discrepancies in half-life measurements, accounting for variables like sample purity and analytical method sensitivity .
Methodological Notes
- Data Contradiction Analysis : When conflicting migration or degradation rates are reported, validate experimental parameters (e.g., temperature calibration, simulant composition) and use standardized reference materials (e.g., NIST-certified PET samples) .
- Advanced Instrumentation : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) complements mass spectrometry for structural elucidation of cyclic pentamers, particularly in distinguishing regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
